![molecular formula C7H10O2 B14615703 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one CAS No. 59664-81-2](/img/structure/B14615703.png)
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-oxabicyclo[320]heptan-2-one is a bicyclic organic compound with a unique structure that includes an oxygen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one typically involves stereoselective methods. One common approach is the desymmetrization of a precursor molecule to form the desired bicyclic structure . This process often requires specific catalysts and reaction conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of stereoselective synthesis and catalytic processes used in laboratory settings can be scaled up for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen atoms or reduce double bonds within the molecule.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one has several applications in scientific research:
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one involves its interaction with molecular targets through its functional groups. These interactions can affect various pathways, depending on the specific application. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to specific physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Oxabicyclo[3.2.0]heptan-2-one: A similar compound without the methyl group, used in similar applications.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with a different ring structure, also used in chemical synthesis.
Uniqueness
5-Methyl-3-oxabicyclo[3.2.0]heptan-2-one is unique due to the presence of the methyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying the effects of structural modifications on chemical and biological properties.
Propiedades
Número CAS |
59664-81-2 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
5-methyl-3-oxabicyclo[3.2.0]heptan-2-one |
InChI |
InChI=1S/C7H10O2/c1-7-3-2-5(7)6(8)9-4-7/h5H,2-4H2,1H3 |
Clave InChI |
FGOAKAXMFGWFIX-UHFFFAOYSA-N |
SMILES canónico |
CC12CCC1C(=O)OC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


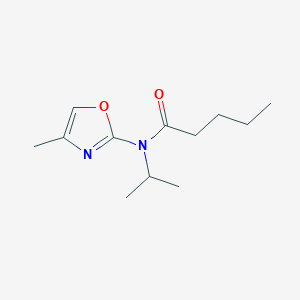
![4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14615632.png)
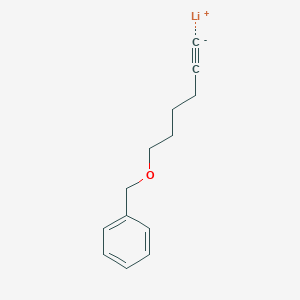
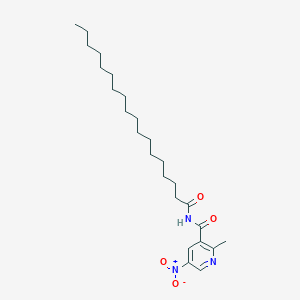
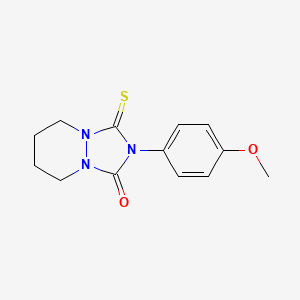
![[2-(1,1,2,2,2-Pentafluoroethoxy)phenyl] benzoate](/img/structure/B14615643.png)
![4-[(Z)-(4-Methylphenyl)-ONN-azoxy]phenyl prop-2-enoate](/img/structure/B14615661.png)
![2-[(Phenylcarbamoyl)amino]-1,3-benzothiazol-6-yl phenylcarbamate](/img/structure/B14615668.png)
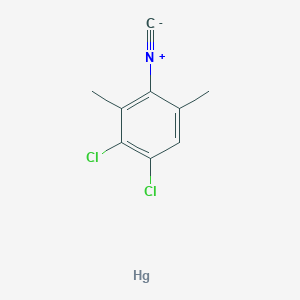



![2-[(6-Chloro-2H-1,3-benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14615695.png)
![Spiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14615700.png)
